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molecular formula C13H16O4 B3031837 (4-Acetyloxy-2,3,5-trimethylphenyl) acetate CAS No. 7479-28-9

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Cat. No. B3031837
M. Wt: 236.26 g/mol
InChI Key: JXLWCZWBHZGUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576094B2

Procedure details

To a solution of trimethylhydroquinone (10.0 g) and acetic anhydride (10 mL) in dichloromethane (50 mL) was added diisopropylethylamine (10 mL) at room temperature. The solution was stirred at room temperature for 18 hours, diluted with ethyl acetate, washed with water and brine. Evaporation gave the 2,3,5-trimethyl-1,4-phenylene diacetate as solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(C(C)C)CC)(C)C.[C:28](OCC)(=[O:30])[CH3:29]>ClCCl>[C:12]([O:7][C:6]1[CH:8]=[C:2]([CH3:1])[C:3]([O:11][C:28](=[O:30])[CH3:29])=[C:4]([CH3:10])[C:5]=1[CH3:9])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=C(C(=C1)C)OC(C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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